molecular formula C16H14N2O3 B1450768 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one CAS No. 286371-64-0

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Cat. No. B1450768
CAS RN: 286371-64-0
M. Wt: 282.29 g/mol
InChI Key: UEDIEWQHFJNDTF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, also known as “6-benzyloxy-7-methoxyquinazolin-4-one” or “BMQ”, is a heterocyclic compound that belongs to the quinazolinone class of compounds. This compound has been studied extensively for its potential medicinal value, as it has been shown to possess anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer properties. BMQ has been studied in various laboratory settings, including in vitro and in vivo studies, and has been used in a variety of experimental applications.

Scientific Research Applications

BMQ has been studied for its potential medicinal value, and has been used in a variety of scientific research applications. One of the most common applications is in the study of inflammation. BMQ has been shown to possess anti-inflammatory properties, and has been used in the study of various inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, BMQ has been studied for its potential anti-cancer properties. It has been used in the study of various types of cancer, including breast, lung, and colorectal cancer. BMQ has also been used in the study of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of BMQ has not been fully elucidated. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, BMQ has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
BMQ has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to possess antioxidant, anti-bacterial, and anti-cancer properties. Additionally, BMQ has been shown to possess anti-fungal, anti-viral, and anti-allergic properties.

Advantages and Limitations for Lab Experiments

The use of BMQ in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used in a variety of experimental applications. Additionally, it is a relatively safe compound, and is not known to cause any significant toxicity. However, there are a few limitations to consider when using BMQ in laboratory experiments. For example, BMQ is not soluble in water, and thus must be dissolved in an organic solvent prior to use. Additionally, the reaction conditions for the synthesis of BMQ must be carefully monitored, as the reaction can be slow and may require a higher temperature or longer reaction time than other compounds.

Future Directions

There is still much to be learned about the potential applications of BMQ. Future research should focus on further elucidating the mechanism of action of BMQ, as well as exploring its potential therapeutic applications. Additionally, further research should be conducted to identify new synthesis methods for BMQ, as well as to identify other potential uses for this compound. Finally, further research should be conducted to evaluate the safety and efficacy of BMQ when used in various laboratory settings.

properties

IUPAC Name

7-methoxy-6-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIEWQHFJNDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467010
Record name 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

CAS RN

286371-64-0
Record name 7-Methoxy-6-(phenylmethoxy)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286371-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (7.36 g, 0.025 mol), formamide (25 mL) and acetic acid (6.25 mL) was heated at 130° C. for 24 hr. After letting cooling down to room temperature, water was added and the resulting solid was filtered and washed with plenty of cold water. The solid was dried under vacuum at 120° C. for 3 hr to yield 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one. Yield: 7.45 g (100%). 1HNMR (DMSO-d6): δ 12.15 (1H, s), 8.05 (1H, s), 7.66 (1H, s), 7.44 (5H, m), 7.23 (1H, s), 5.28 (2H, s), 3.92 (3H, s). LC-MS (ESI) m/z 207 (M+H)+.
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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